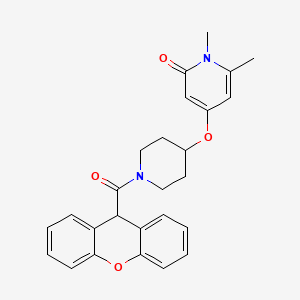

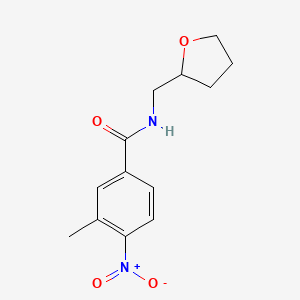

Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Methyl 4-((2-((2-methoxyethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has an amide group, which is a key functional group in proteins and other important biological molecules.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives generally have a high boiling point and are soluble in organic solvents .Scientific Research Applications

Palladium-catalyzed CH Functionalization

Research demonstrates the use of related compounds in palladium-catalyzed CH functionalization, showcasing their utility in the synthesis of oxindoles, which are crucial frameworks in medicinal chemistry. This methodology leverages Buchwald's and Hartwig's methods, underscoring the compound's potential in developing inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014).

Cardiovascular Activity and Electrochemical Oxidation

Another study explored the cardiovascular activity and electrochemical oxidation of nitriles derived from related chemical structures, indicating their significant potential in cardiovascular drug development. This research provides insights into the electronic properties of substituents on heterocycles and their impact on electrochemical oxidation (Krauze et al., 2004).

Palladium-catalyzed Aminocarbonylation

Related piperidine compounds with ester functionality have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is instrumental in synthesizing carboxamides and ketocarboxamides, highlighting the compound's versatility in organic synthesis (Takács et al., 2014).

Relay Catalysis in Organic Synthesis

Methyl 4-aminopyrrole-2-carboxylates synthesis demonstrates the compound's role in relay catalytic cascade reactions, leading to the efficient synthesis of pyrrole derivatives. This process underscores its application in creating complex organic molecules through one-pot synthesis approaches (Galenko et al., 2015).

Histamine H3 Receptor Antagonists

In the realm of medicinal chemistry, related compounds have been evaluated for their in vitro activity as histamine H3 receptor antagonists. This research illustrates the potential therapeutic applications of such compounds in treating neurological disorders (Apodaca et al., 2003).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 4-[[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-20-8-5-14-11(17)12(18)15-9-10-3-6-16(7-4-10)13(19)21-2/h10H,3-9H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRSIFPNJUPDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)

![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)

![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)

![3-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2929258.png)